Defensin D -

Defensin D

Catalog Number: EVT-246138
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Defensin D is a member of the defensin family, which comprises small, cysteine-rich peptides known for their antimicrobial properties. These peptides are crucial components of the innate immune system across various organisms, including plants, insects, and mammals. Defensin D specifically exhibits a range of biological activities, including antifungal, antibacterial, and antiviral effects. The study of defensins has gained momentum due to their potential applications in medicine and agriculture.

Source

Defensins are found in a variety of sources, including plants, animals, and fungi. Defensin D has been identified in several species, with notable examples being the defensins isolated from plants like Phaseolus vulgaris (common bean) and from various insect species. These peptides are typically synthesized in response to microbial infections or stress conditions.

Classification

Defensins can be classified into three main categories based on their structural features: alpha-defensins, beta-defensins, and theta-defensins. Defensin D is categorized within the beta-defensin group, characterized by a specific arrangement of disulfide bonds that contribute to its stability and activity.

Synthesis Analysis

Methods

The synthesis of Defensin D can be achieved through several methods:

  1. Solid-Phase Peptide Synthesis (SPPS): This method allows for the stepwise assembly of peptide chains on a solid support. The linear precursor is synthesized first and then refolded to form the active defensin.
  2. Chemical Synthesis: Total chemical synthesis involves constructing the peptide from its constituent amino acids. This method can be complex due to the need for post-translational modifications.
  3. Recombinant DNA Technology: This approach involves cloning the gene encoding Defensin D into an expression vector, allowing for the production of the peptide in host cells such as bacteria or yeast.

Technical Details

The synthesis often requires careful control of conditions to ensure proper folding and formation of disulfide bonds. For example, in SPPS, after synthesizing the linear form of Defensin D, oxidative refolding is performed under specific conditions to enable disulfide bond formation critical for its biological activity .

Molecular Structure Analysis

Structure

Defensin D typically adopts a compact structure stabilized by multiple disulfide bonds. The canonical structure consists of a core motif characterized by a series of beta-strands that contribute to its antimicrobial function.

Data

  • Molecular Weight: Varies depending on the specific isoform but generally falls within the range of 3-5 kDa.
  • Amino Acid Composition: Rich in cysteine residues which form disulfide bridges essential for structural integrity.
Chemical Reactions Analysis

Reactions

Defensin D undergoes several key reactions:

  1. Oxidative Folding: The formation of disulfide bonds during refolding is crucial for achieving its active conformation.
  2. Interaction with Microbial Membranes: Defensin D interacts with lipid membranes of pathogens, leading to membrane disruption and cell lysis.

Technical Details

The efficiency of these reactions can be influenced by factors such as pH, temperature, and ionic strength during synthesis and purification processes .

Mechanism of Action

Process

Defensin D exerts its antimicrobial effects primarily through membrane disruption:

  1. Binding: The peptide binds to negatively charged components on microbial membranes.
  2. Pore Formation: This binding leads to the formation of pores in the membrane, resulting in leakage of cellular contents and ultimately cell death.

Data

Studies have shown that defensins can effectively neutralize a wide range of pathogens, including bacteria and fungi, through this mechanism .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Generally soluble in aqueous solutions at physiological pH.
  • Stability: Stable under a range of temperatures but sensitive to extreme pH conditions.

Chemical Properties

  • pKa Values: Vary depending on amino acid composition; important for understanding ionization at physiological pH.
  • Disulfide Bond Formation: Critical for maintaining structural integrity; typically involves cysteine residues.

Relevant data indicate that defensins exhibit significant stability due to their unique folding patterns and disulfide linkages .

Applications

Defensin D has several promising applications:

  1. Antimicrobial Agents: Due to their effectiveness against various pathogens, defensins are being explored as alternatives to traditional antibiotics.
  2. Agricultural Uses: They can be utilized in crop protection strategies against fungal infections.
  3. Therapeutic Development: Research is ongoing into using defensins as therapeutic agents for treating infections or enhancing immune responses .
Introduction to Defensins in Innate Immunity

Defensins represent a cornerstone of innate immune defense across evolutionary lineages, serving as cationic antimicrobial peptides (AMPs) that provide rapid, front-line protection against pathogens. These small (typically 2–6 kDa), cysteine-rich peptides exhibit broad-spectrum activity against bacteria, fungi, viruses, and protozoa. Their evolutionary persistence for over 400 million years underscores their fundamental role in host defense, bridging primitive immune mechanisms in invertebrates with sophisticated adaptive immunity in mammals [1] [3]. Beyond direct microbicidal activity, defensins function as immune signaling molecules that modulate inflammation, promote wound healing, and orchestrate adaptive immune responses. Their structural stability—derived from conserved disulfide bonds—enables functionality in diverse biological environments, from the neutrophil phagolysosome to the harsh milieu of the intestinal lumen [7].

Evolutionary Conservation of Defensins Across Species

Defensins exhibit remarkable evolutionary convergence, having independently emerged in multiple eukaryotic lineages through divergent evolution from ancestral folds. Genomic analyses classify defensins into two superfamilies: cis-defensins (dominant in plants, fungi, and invertebrates) and trans-defensins (predominant in vertebrates), distinguished by their disulfide bond connectivities and structural topologies [1] [3]. The cis-defensin superfamily contains the widespread C6 and C8 defensin families, characterized by six or eight cysteines, respectively. C6 defensins occur in fungi, plants, mollusks, and insects, while C8 defensins are found in plants, insects, and mollusks [1].

  • Invertebrates: Arthropod defensins (trans-defensin type) display potent antibacterial activity. For example, Ornithoctonus hainana defensin (oh-Defensin) from spiders exhibits activity against Gram-positive bacteria [1]. Big defensins in mollusks and lancelets represent ancient trans-defensin lineages with expanded molecular weight.
  • Plants: Plant defensins (e.g., NaD1 from Nicotiana alata) demonstrate potent antifungal activity through membrane permeabilization. Unlike mammals, plants utilize defensins like LUREs as signaling molecules in fertilization [1] [3].
  • Mammals: α- and β-defensins emerged after the divergence from birds. While θ-defensins exist in Old World monkeys, humans retain only pseudogenes [3] [4]. Paneth cell α-defensins (HD5/HD6) in the small intestine illustrate functional conservation with invertebrate antimicrobial peptides [7].

Table 1: Evolutionary Distribution of Defensin Types

Taxonomic GroupDefensin TypeKey ExamplesFunctions
PlantsCis-defensins (C8)NaD1 (tobacco), ATTs (Arabidopsis)Antifungal activity, enzyme inhibition
FungiCis-defensins (C6)Micasin (Arthroderma otae)Antibacterial
InsectsCis/trans-defensinsDrosomycin (Drosophila)Antifungal, antibacterial
MollusksTrans-defensinsMGD-1 (Mytilus galloprovincialis)Antibacterial
Mammalsα/β-defensinsHNP1, HBD1, cryptdin-4Broad antimicrobial activity, immune modulation

This patchy phylogenetic distribution suggests repeated gene loss or horizontal gene transfer events. Lancelets (basal chordates) uniquely express both cis- and trans-defensins, supporting their status as evolutionary "transition" species [1]. The conservation of defensin genes across kingdoms highlights their fundamental role in host-pathogen coevolution, with positive selection driving diversification in response to microbial threats [1] [4].

Classification of Defensins: α-, β-, and θ-Subfamilies

Human defensins are categorized into three subfamilies based on disulfide bond connectivity, gene structure, and cellular sources. All share a core β-sheet structure stabilized by three invariant disulfide bonds but differ in secondary structure orientation and precursor processing [3] [7] [10].

α-Defensins

  • Structure: Characterized by a triple-stranded β-sheet fold with Cys1–Cys6, Cys2–Cys4, and Cys3–Cys5 disulfide connectivities.
  • Genes: Encoded by the DEFA gene cluster on chromosome 8p23.
  • Types:
  • Myeloid α-defensins (HNPs 1-4): Stored in neutrophil azurophilic granules (5–7% of total protein). HNP1-3 are abundant, while HNP4 is minor [3] [10].
  • Enteric α-defensins (HD5/HD6): Produced by Paneth cells. HD5 directly kills microbes, while HD6 forms "nanonets" to trap pathogens [7] [10].
  • Expression: Constitutive in neutrophils and Paneth cells; induced in macrophages during inflammation.

β-Defensins

  • Structure: Similar tertiary fold to α-defensins but with disulfide bonds connecting Cys1–Cys5, Cys2–Cys4, and Cys3–Cys6. Feature a distinctive N-terminal α-helix.
  • Genes: Clustered on chromosomes 8p23 (DEFB1, DEFB4), 20q11 (DEFB125-129), and 11p15 (DEFB118).
  • Types:
  • Constitutive: HBD1 (epithelial cells)
  • Inducible: HBD2 (LPS/cytokine-responsive), HBD3 (broadly microbicidal) [3] [10].
  • Expression: Epithelia of skin, respiratory tract, and genitourinary system. Epididymis-specific β-defensins (e.g., DEFB126) coat sperm for protection [4] [10].

θ-Defensins

  • Structure: Unique cyclic octadecapeptides formed by head-to-tail ligation of two nonapeptides. Disulfide bonds form a ladder-like configuration.
  • Genetics: Expressed only in Old World monkeys (e.g., rhesus macaque). Human θ-defensin genes contain premature stop codons [3] [9].
  • Function: Potent inhibitors of enveloped viruses (e.g., HIV) through viral envelope disruption.

Table 2: Human Defensin Subfamily Characteristics

Featureα-Defensinsβ-Defensinsθ-Defensins
Disulfide bondsCys1–6, Cys2–4, Cys3–5Cys1–5, Cys2–4, Cys3–6Ladder configuration
Chromosomal location8p23 (DEFA)8p23, 20q11, 11p15Pseudogene in humans
Cell sourcesNeutrophils, Paneth cellsEpithelial cellsNot expressed
Key membersHNP1-4, HD5/HD6HBD1-4, DEFB126Retrocyclin (synthetic)
Biological rolesPhagocyte-mediated killing, viral neutralizationEpithelial barrier defense, sperm maturationAntiviral (not natural in humans)

Gene duplication and positive selection have driven defensin diversification. The β-defensin locus on chromosome 8 exhibits copy number variation (CNV), influencing disease susceptibility (e.g., Crohn's disease, psoriasis) [4]. Notably, some defensins have evolved non-immune functions: DEFB103 mutations alter canine coat color by modulating melanocortin signaling, while epididymal β-defensins are essential for sperm maturation and fertility [4] [10].

Defensin D as a Model for Host-Pathogen Interaction Studies

"Defensin D" serves as a collective term for defensins with dual immunomodulatory functions—exemplified by human α-defensins (HNPs, HDs) and β-defensins (HBDs). These peptides provide paradigm-shifting insights into host-pathogen dynamics due to their context-dependent roles as both antimicrobial agents and infection enhancers [7] [8].

Direct Antimicrobial Mechanisms

Defensin D peptides employ three primary strategies against pathogens:

  • Membrane disruption: Electrostatic attraction to negatively charged microbial membranes leads to oligomerization and pore formation. HBD3 uses a "carpet model" mechanism, covering membranes to cause micellization, while HNP1 forms voltage-sensitive channels [6] [7].
  • Intracellular targeting: HD5 inhibits bacterial cell wall synthesis by binding lipid II, similar to vancomycin [10]. HNPs enter cells to inhibit protein kinase C (PKC), suppressing viral replication in HIV and influenza [8].
  • Viral capsid stabilization: α-Defensins (e.g., HD5, HNP1) block uncoating of human papillomavirus (HPV) and adenoviruses by locking capsids in maturation-intermediate states [5] [8].

Immunomodulatory Functions

  • Chemotaxis: HBD1-2 recruit immature dendritic cells via CCR6 binding, bridging innate and adaptive immunity. HNPs attract T cells and monocytes [10].
  • Cytokine modulation: HBD3 suppresses LPS-induced TNF-α while enhancing IL-10, resolving inflammation [10].
  • Barrier integrity: HBD2 upregulates tight junction proteins (claudin-1, ZO-1), reinforcing mucosal barriers [7].

Paradoxical Roles in Infection Enhancement

Under specific conditions, defensins can exacerbate infections:

  • Viral enhancement: HD5 and HD6 increase HIV attachment to target cells by aggregating virions and promoting CD4-independent cellular binding. HNP1 disrupts epithelial tight junctions, facilitating viral transmigration [5] [8].
  • Bacterial synergy: Sublytic defensin concentrations upregulate Shigella virulence genes, enhancing epithelial invasion [6] [8].
  • Toxin interactions: HNP1 inhibits anthrax lethal factor (LF) metalloprotease activity noncompetitively, but may protect bacteria from other immune effectors [3].

Table 3: Dual Roles of Defensin D in Pathogen Interactions

PathogenProtective RoleEnhancing RoleMechanistic Basis
HIV-1Downregulates CD4/CXCR4; blocks viral fusionEnhances virion attachment to target cellsDefensin-virion aggregation facilitating binding
HPVStabilizes capsids to prevent uncoatingNot observedConformational arrest of capsid proteins
AdenovirusInhibits serotype Ad5 uncoatingEnhances Ad-D/F infection via increased attachmentReceptor-independent virion clustering
SalmonellaHD5 directly kills; HD6 traps in nanonetsNot observedMembrane disruption (HD5); fibril formation (HD6)
ShigellaMembrane disruption at high concentrationsUpregulates virulence genes at sublytic dosesTranscriptional activation via stress responses

These dichotomous effects hinge on concentration-dependent thresholds, microenvironmental factors (e.g., salt, pH), and pathogen-specific adaptations. For instance, equine herpesvirus evolved defensin resistance by envelope glycoprotein modifications, then co-opted defensins for host entry [8].

Therapeutic Implications

Defensin D research has spurred clinical innovations:

  • Defensin-mimetics: Synthetic compounds (e.g., brilacidin) replicate defensin structures for antibiotic development [3].
  • Nanotechnology: HD6-inspired nanonets are engineered to trap multidrug-resistant pathogens [7].
  • Gene therapy: Retrocyclin—a θ-defensin analog reconstructed from human pseudogenes—inhibits HIV and HSV in preclinical models [3] [9].

Properties

Product Name

Defensin D

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